N1-((3-((4-chlorophenyl)sulfonyl)-1,3-oxazinan-2-yl)methyl)-N2-(3-morpholinopropyl)oxalamide
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Description
N1-((3-((4-chlorophenyl)sulfonyl)-1,3-oxazinan-2-yl)methyl)-N2-(3-morpholinopropyl)oxalamide is a useful research compound. Its molecular formula is C20H29ClN4O6S and its molecular weight is 488.98. The purity is usually 95%.
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Scientific Research Applications
Molecular Interactions and Pharmacophore Models
Research into molecules with structural similarities, like sulfonamide derivatives, has been pivotal in understanding their interaction with cannabinoid receptors. For instance, the study on the molecular interaction of a cannabinoid receptor antagonist showcases the conformational analysis and development of unified pharmacophore models. This research has implications for designing receptor-specific drugs by exploring the steric binding interactions and electrostatic character of such compounds (Shim et al., 2002).
Synthesis of N-Heterocycles
The synthesis of N-heterocycles, such as morpholines and piperazines, using α-phenylvinylsulfonium salts demonstrates the versatility of sulfonamide groups in synthesizing complex cyclic structures. This method yields various N-heterocycles with high regio- and diastereoselectivity, highlighting the role of such compounds in medicinal chemistry and drug design (Matlock et al., 2015).
Biocompatible Polymer Synthesis
The synthesis of electrophoretic and biocompatible poly(2-oxazoline)s initiated by perfluoroalkanesulfoneimides illustrates the application of sulfonyl-imide initiators in polymer science. Such polymers, particularly those containing pendent sulfone groups, find applications in coatings and hybrid materials with bioactive glass for medical implants, showcasing the utility of sulfonamide derivatives in biomedical engineering (Hayashi & Takasu, 2015).
Properties
IUPAC Name |
N'-[[3-(4-chlorophenyl)sulfonyl-1,3-oxazinan-2-yl]methyl]-N-(3-morpholin-4-ylpropyl)oxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H29ClN4O6S/c21-16-3-5-17(6-4-16)32(28,29)25-9-2-12-31-18(25)15-23-20(27)19(26)22-7-1-8-24-10-13-30-14-11-24/h3-6,18H,1-2,7-15H2,(H,22,26)(H,23,27) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YGGVGSYIVVINQB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(OC1)CNC(=O)C(=O)NCCCN2CCOCC2)S(=O)(=O)C3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H29ClN4O6S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
489.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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